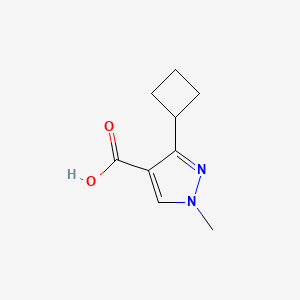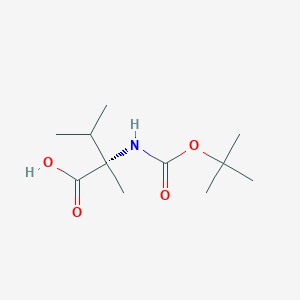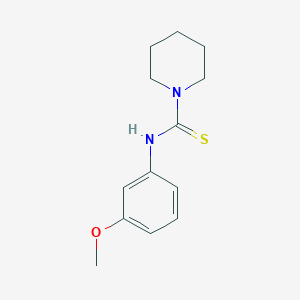
3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound that is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method starts with propargyl alcohol as the starting material, which undergoes oxidation, esterification, and addition to synthesize N,N-dimethylaminoacrylic acid ethyl ester . This intermediate is then subjected to substitution, cyclization, methylation, and alkaline hydrolysis to produce the final product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring with a carboxylic acid group at the 4-position and a cyclobutyl group at the 3-position . The presence of the methyl group at the 1-position of the pyrazole ring is also a key feature of this molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and can lead to a variety of products. For example, it can react with arylhydrazines to produce pyrazoles and 2-pyrazolines . It can also undergo a phosphine-free [3+2] cycloaddition reaction with substituted propargylamines to produce functionalized pyrazoles .Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Reactivity
- Research has explored the synthesis and functionalization reactions of pyrazole derivatives, offering insights into their reactivity and potential applications in synthetic chemistry. For instance, studies have shown methods for converting pyrazole carboxylic acids into carboxamides and carboxylates, highlighting their versatility in organic synthesis (Yıldırım et al., 2005), (Yıldırım, Kandemirli, & Demir, 2005).
Potential Anticancer Agents
- Pyrazole derivatives have been investigated for their potential as anticancer agents. Organometallic complexes with pyrazole-based ligands have shown activity as cyclin-dependent kinase (Cdk) inhibitors, suggesting their utility in cancer therapy (Stepanenko et al., 2011).
Material Science Applications
- In the field of material sciences, pyrazole derivatives have been used to construct metal coordination polymers with diverse structural features. These materials have been studied for their luminescence properties, potentially applicable in sensors and optoelectronic devices (Cheng et al., 2017).
Pharmaceutical and Biological Research
- While direct information on 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid was not identified, related compounds have been synthesized and evaluated for various biological activities, including as inhibitors and potential therapeutic agents. The structural and spectral studies of these compounds contribute to the understanding of their biological relevance and potential pharmaceutical applications (Viveka et al., 2016).
Corrosion Inhibition
- Pyrazole derivatives have also been investigated for their potential as corrosion inhibitors, demonstrating the chemical versatility and applicability of these compounds in protecting metals from corrosion (Herrag et al., 2007).
Mecanismo De Acción
Mode of Action
The exact mode of action of 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid is currently unknown due to the lack of specific data. It’s worth noting that pyrazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways for this compound need further investigation .
Propiedades
IUPAC Name |
3-cyclobutyl-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-7(9(12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTZUDXEWDJFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137614-13-2 |
Source


|
| Record name | 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2871405.png)
![2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2871406.png)

![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2871412.png)

![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2871414.png)
![2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone](/img/structure/B2871416.png)


![3-(2H-1,3-benzodioxol-5-yl)-1-{[2,4'-bipyridine]-5-yl}urea](/img/structure/B2871420.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2871423.png)
![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
